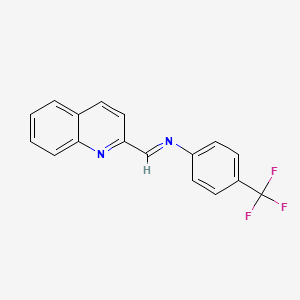
N-(Quinolin-2-ylmethylene)-4-(trifluoromethyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(Quinolin-2-ylmethylene)-4-(trifluoromethyl)aniline is a compound that belongs to the class of Schiff bases, which are characterized by the presence of a C=N bond. This compound is notable for its unique structure, combining a quinoline moiety with a trifluoromethyl-substituted aniline. The presence of the trifluoromethyl group imparts significant chemical stability and unique electronic properties to the molecule.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Quinolin-2-ylmethylene)-4-(trifluoromethyl)aniline typically involves the condensation reaction between quinoline-2-carbaldehyde and 4-(trifluoromethyl)aniline. This reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction can be catalyzed by acids or bases to enhance the yield and reaction rate .
Industrial Production Methods
This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions
N-(Quinolin-2-ylmethylene)-4-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the C=N bond to a C-N bond, forming secondary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
N-(Quinolin-2-ylmethylene)-4-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as a fluorescent probe for detecting metal ions.
Medicine: Studied for its antimicrobial and anticancer properties.
Industry: Utilized in the development of organic electronic materials and sensors.
作用机制
The mechanism of action of N-(Quinolin-2-ylmethylene)-4-(trifluoromethyl)aniline involves its interaction with molecular targets such as metal ions or biological macromolecules. The quinoline moiety can coordinate with metal ions, while the trifluoromethyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
相似化合物的比较
Similar Compounds
N-(Quinolin-2-ylmethylene)aniline: Lacks the trifluoromethyl group, resulting in different electronic properties.
N-(Pyridin-2-ylmethylene)-4-(trifluoromethyl)aniline: Contains a pyridine ring instead of quinoline, affecting its coordination chemistry.
N-(Quinolin-2-ylmethylene)-4-methylaniline: Substitutes the trifluoromethyl group with a methyl group, altering its chemical stability.
Uniqueness
N-(Quinolin-2-ylmethylene)-4-(trifluoromethyl)aniline is unique due to the presence of both the quinoline and trifluoromethyl groups, which confer distinct electronic and steric properties. These features make it particularly useful in applications requiring high chemical stability and specific electronic characteristics.
属性
CAS 编号 |
88346-81-0 |
|---|---|
分子式 |
C17H11F3N2 |
分子量 |
300.28 g/mol |
IUPAC 名称 |
1-quinolin-2-yl-N-[4-(trifluoromethyl)phenyl]methanimine |
InChI |
InChI=1S/C17H11F3N2/c18-17(19,20)13-6-9-14(10-7-13)21-11-15-8-5-12-3-1-2-4-16(12)22-15/h1-11H |
InChI 键 |
JAFWLVGRAMQCCF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C=NC3=CC=C(C=C3)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Tert-butyl 7-(benzyloxy)-5-iodo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B15062770.png)
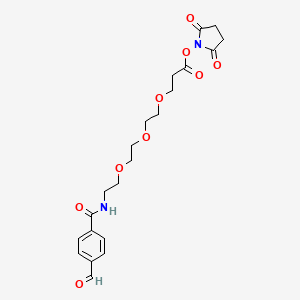
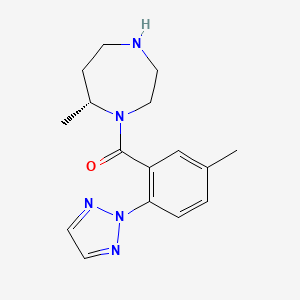
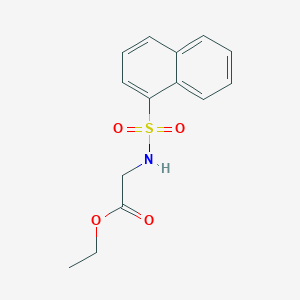
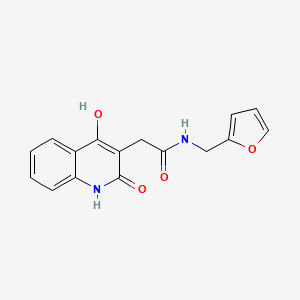
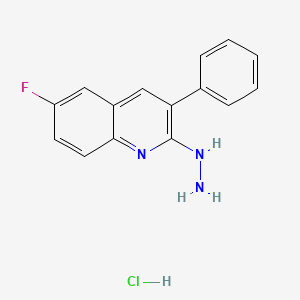
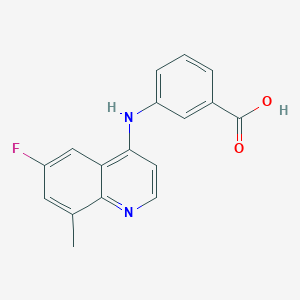
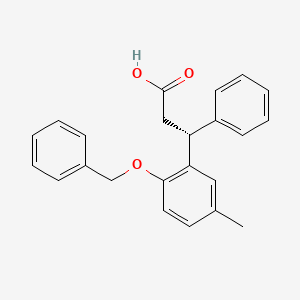
![2-(4-(Trifluoromethyl)phenyl)-4A,5,7,7A-tetrahydrothieno[3,4-D]pyrimidin-4(3H)-one](/img/structure/B15062822.png)
![3,6-Dibromopyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B15062835.png)
![N'-[(3-Chloroquinoxalin-2-yl)oxy]benzenecarboximidamide](/img/structure/B15062837.png)
![4-(4-Acetamidophenyl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B15062856.png)
![5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine hydrochloride](/img/structure/B15062859.png)
